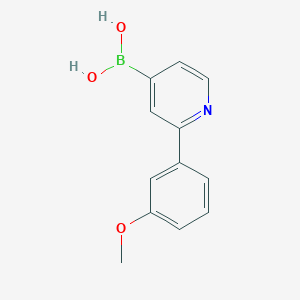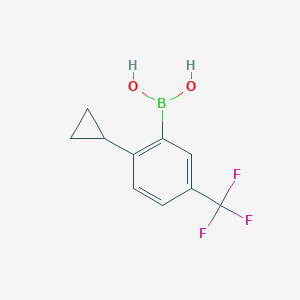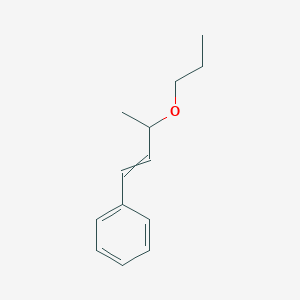
(3-Propoxybut-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Propoxybut-1-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a propoxybutenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propoxybut-1-en-1-yl)benzene typically involves the reaction of α, β-unsaturated ketones with alcohols under reductive etherification conditions. For instance, a mixture of α, β-unsaturated ketone, alcohol, iridium catalyst, formic acid, and trifluoroacetic acid in water is stirred at 80°C for 12 hours under air. The reaction mixture is then neutralized, extracted, and purified by column chromatography .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: (3-Propoxybut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Propoxybut-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: The compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which (3-Propoxybut-1-en-1-yl)benzene exerts its effects depends on the specific reactions it undergoes For example, in oxidation reactions, the compound’s double bond is targeted by oxidizing agents, leading to the formation of ketones or aldehydes
Vergleich Mit ähnlichen Verbindungen
- (3-Methoxybut-1-en-1-yl)benzene
- (3-Ethoxybut-1-en-1-yl)benzene
- (3-Butoxybut-1-en-1-yl)benzene
Comparison: (3-Propoxybut-1-en-1-yl)benzene is unique due to the presence of the propoxy group, which can influence its reactivity and physical properties compared to its methoxy, ethoxy, and butoxy analogs. The length and branching of the alkoxy group can affect the compound’s solubility, boiling point, and overall chemical behavior.
Eigenschaften
CAS-Nummer |
101266-90-4 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3-propoxybut-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-3-11-14-12(2)9-10-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
InChI-Schlüssel |
FOGJECAOUCGEDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



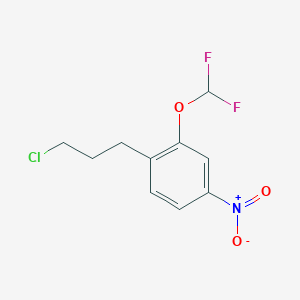
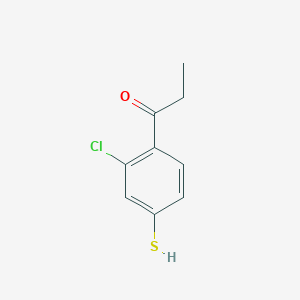



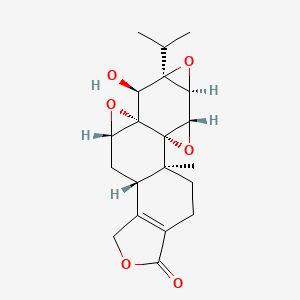
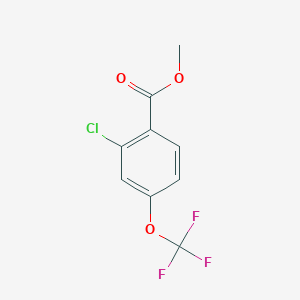
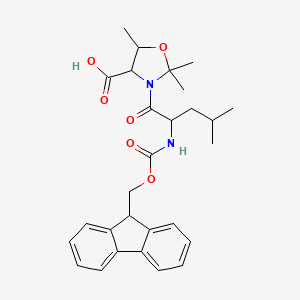
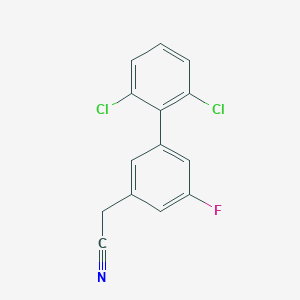
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)

